Cas no 64913-16-2 (1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Chemical and Physical Properties
Names and Identifiers
-
- a-L-Galactopyranose, 6-deoxy-,1,2,3,4-tetraacetate
- 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
- 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose Discontinued. See T279255
- 1,2,3,4-Tetra-o-Acetyl-Alpha-L-Fucopyranose
- 1,2,3,4-Tetra-O-acet
- -<small>L<
- 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside
- α-L-Fucopyranose 1,2,3,4-Tetraacetate
- 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
- Tetraacetyl .beta.-l-rhamnose
- (3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose #
- QZQMGQQOGJIDKJ-UHFFFAOYSA-N
- NSC274254
- NSC119108
- Tetra-O-acetyl-
- A-L(-)fucopyranose
- NSC403477
- 1,2,3,4-Tetra-O-a
- Tetraacetyl beta-l-rhamnose
- T72773
- QZQMGQQOGJIDKJ-CSHNMWLISA-N
- AKOS027327484
- [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
- AS-73051
- SCHEMBL7153152
- Discontinued. See T279255
- CS-0187881
- 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose, 95%
- 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose, Tetra-O-acetyl-alpha-L(-)fucopyranose
- (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
- 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose
- 64913-16-2
- A923735
- 1,2,3,4-Tetra-O-acetyl-?-L-fucopyranose
- 1,2,3,4-tetra-O-acetyl-6-deoxy-alpha-L-galactopyranose
- (2S,3R,4R,5S,6S)-4,5,6-TRIS(ACETYLOXY)-2-METHYLOXAN-3-YL ACETATE
- 1,2,3,4-Tetra-O-acetyl-
- A-L-fucopyranose
-
- MDL: MFCD00069791
- Inchi: 1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3
- InChI Key: QZQMGQQOGJIDKJ-UHFFFAOYSA-N
- SMILES: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
Computed Properties
- Exact Mass: 332.11100
- Monoisotopic Mass: 332.11073221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 114
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 371.4±42.0 °C at 760 mmHg
- Flash Point: 160.1±27.9 °C
- Refractive Index: -120 ° (C=1, CHCl3)
- PSA: 114.43000
- LogP: 0.08940
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB261828-1 g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 1 g |
€176.70 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T87010-500mg |
(2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
64913-16-2 | 95% | 500mg |
¥878.0 | 2023-09-06 | |
abcr | AB261828-5 g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 5 g |
€482.60 | 2023-07-20 | ||
Apollo Scientific | BICL4254-5g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose |
64913-16-2 | 98% min | 5g |
£731.00 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2207-1G |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
64913-16-2 | >98.0%(HPLC) | 1g |
¥700.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866700-1g |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
64913-16-2 | ≥98% | 1g |
¥599.00 | 2022-10-10 | |
BAI LING WEI Technology Co., Ltd. | 545025-1G |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, 98% |
64913-16-2 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | R45SY076669-5g |
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose |
64913-16-2 | ≥95% | 5g |
¥9171 | 2023-11-24 | |
abcr | AB261828-1g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 1g |
€176.70 | 2025-02-15 | ||
abcr | AB261828-5g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 5g |
€482.60 | 2025-02-15 |
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose: A Comprehensive Overview
The compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is a highly specialized molecule that belongs to the family of acetylated sugar derivatives. This compound is derived from a-L-fucopyranose, which is a pyranose form of L-fucose, a hexose sugar with unique biological properties. The addition of four acetyl groups at positions 1, 2, 3, and 4 transforms this simple sugar into a complex molecule with diverse applications in the fields of pharmacology, medicine, and biotechnology.
1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is widely recognized for its role in glycomics research, where it serves as a model compound to study sugar-protein interactions. Its acetylated form provides stability and enhances solubility, making it an ideal candidate for various experimental setups. Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to shield sugars from enzymatic degradation while maintaining their biological activity.
In the realm of cancer research, derivatives of a-L-fucose have shown promise as anticancer agents. The acetylation pattern of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose positions it at the forefront of investigations into glycoconjugates for targeted therapy. These compounds are being explored for their ability to interfere with cancer cell glycosylation pathways, thereby inhibiting tumor growth and metastasis.
Another area where this compound has garnered significant attention is in immunology. The unique structure of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose makes it a valuable tool for studying sugar antigen recognition by immune cells. Recent advancements in glycoengineering have utilized this compound to design synthetic vaccines that mimic natural glycosylated antigens, potentially leading to more effective immunization strategies.
Furthermore, the application of a-L-fucopyranose derivatives extends into biomaterials science. The stability and biocompatibility of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose make it a candidate for use in hydrogels, nanoparticles, or other advanced drug delivery platforms. These applications are being actively pursued to address challenges in controlled release systems and tissue engineering.
Recent studies have also explored the role of a-L-fucose derivatives in antiviral therapies. The structural modifications introduced by acetylation in 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose could potentially disrupt viral glycosylation processes, offering a novel approach to combating viral infections.
Overall, the compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose stands at the intersection of multiple disciplines within the biomedical sciences. Its unique properties make it a versatile tool for advancing research into glycosylation, drug delivery systems, and therapeutic agents. As our understanding of its biological roles continues to evolve, so too do its potential applications in medicine and biotechnology.
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